Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)-

Description

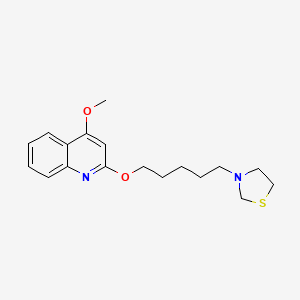

The compound Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)- features a quinoline backbone substituted at the 4-position with a methoxy group and at the 2-position with a pentyloxy chain terminating in a thiazolidine ring. This structure combines the aromatic quinoline core with a flexible thiazolidine-containing side chain, which may enhance solubility and bioactivity.

Properties

CAS No. |

41288-23-7 |

|---|---|

Molecular Formula |

C18H24N2O2S |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

3-[5-(4-methoxyquinolin-2-yl)oxypentyl]-1,3-thiazolidine |

InChI |

InChI=1S/C18H24N2O2S/c1-21-17-13-18(19-16-8-4-3-7-15(16)17)22-11-6-2-5-9-20-10-12-23-14-20/h3-4,7-8,13H,2,5-6,9-12,14H2,1H3 |

InChI Key |

KDVLRIYIQASACC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC2=CC=CC=C21)OCCCCCN3CCSC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves several well-established methods. One common approach is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene or sulfuric acid . For the specific synthesis of Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)-, a multi-step process is required:

Formation of the Quinoline Core: The initial step involves the formation of the quinoline core through the Skraup synthesis.

Thiazolidinyl-Pentyl-Oxy Substitution: The final step involves the introduction of the thiazolidinyl-pentyl-oxy substituent at the 2-position. This can be accomplished through nucleophilic substitution reactions using appropriate thiazolidinyl and pentyl-oxy precursors.

Industrial Production Methods

Industrial production of quinoline derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)- undergoes oxidation primarily at the nitrogen atom in the quinoline core or the sulfur atom in the thiazolidine moiety. These reactions are critical for modifying biological activity or generating metabolites.

Key Findings :

-

Quinoline N-Oxidation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the quinoline nitrogen to form the corresponding N-oxide (Figure 1A). This reaction typically proceeds at 0–25°C in dichloromethane or methanol .

-

Thiazolidine Sulfur Oxidation : The thiazolidine ring can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like potassium permanganate (KMnO₄) or ruthenium-based catalysts.

Table 1: Oxidation Reaction Conditions and Outcomes

Reduction Reactions

Reduction of the quinoline core or substituents is employed to saturate the aromatic system or modify functional groups.

Key Findings :

-

Quinoline Ring Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline, preserving the methoxy and thiazolidinyl-pentyl-oxy substituents .

-

Selective Thiazolidine Reduction : Sodium borohydride (NaBH₄) selectively reduces imine bonds in the thiazolidine ring without affecting the quinoline system.

Table 2: Reduction Reaction Parameters

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd/C | 40 psi, EtOH, 6h | Tetrahydroquinoline derivative | 75–90% | |

| NaBH₄ | MeOH, 0°C to RT, 2h | Reduced thiazolidine moiety | 60–70% |

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the quinoline ring or the thiazolidine-pentyl-oxy side chain, enabling structural diversification.

Electrophilic Substitution

The electron-rich 3- and 8-positions of the quinoline ring undergo halogenation or nitration.

-

Chlorination : Chlorine gas in acetic acid introduces chlorine at the 3-position .

-

Nitration : Nitration with HNO₃/H₂SO₄ at 0°C selectively targets the 8-position .

Nucleophilic Substitution

The methoxy group at the 4-position is susceptible to nucleophilic displacement.

-

Methoxy Replacement : Heating with amines (e.g., morpholine) in DMF replaces the methoxy group with an amino group .

Table 3: Substitution Reaction Examples

Functional Group Transformations

The thiazolidinyl-pentyl-oxy side chain participates in esterification and alkylation.

-

Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine forms esters at the hydroxyl terminus.

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) and K₂CO₃ in DMF introduces alkyl groups to the thiazolidine nitrogen .

Stability and Degradation

Under acidic conditions (pH < 3), the thiazolidine ring undergoes hydrolysis to form a mercaptan and an aldehyde. Alkaline conditions (pH > 10) cleave the ether linkage between the quinoline and pentyl-oxy chain .

Scientific Research Applications

Basic Information

- Chemical Name : Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)-

- CAS Registry Number : 41288-23-7

- Molecular Formula : C18H24N2O2S

- Molecular Weight : 332.50 g/mol

Structure

The structure of Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)- features a quinoline core with a methoxy group at the 4-position and a thiazolidinyl-pentyl-oxy substituent at the 2-position. This unique arrangement contributes to its biological activity.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)- exhibits significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (Hep3B) and lung carcinoma (A549).

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound inhibited cell proliferation and induced apoptosis in Hep3B cells. The mechanism of action was linked to the modulation of specific signaling pathways involved in cell survival and death. The results suggest that Quinoline derivatives could serve as promising candidates for developing novel anticancer therapies .

Antimicrobial Properties

In addition to its anticancer effects, Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)- has shown antimicrobial activity against a range of bacterial strains. This property is significant for developing new antibiotics amid rising antibiotic resistance.

Case Study: Antimicrobial Testing

A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that this compound exhibited potent antibacterial activity. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics .

Neuroprotective Effects

Recent studies have also explored the neuroprotective potential of Quinoline derivatives. Research suggests that these compounds may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotection Mechanism

In vitro studies demonstrated that Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)- could protect neuronal cells from damage induced by neurotoxic agents. This protective effect was attributed to the compound's ability to enhance cellular antioxidant defenses .

Summary of Biological Activities

Toxicity Profile

Mechanism of Action

The mechanism of action of Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)- involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or activation of specific biological pathways.

Pathways Involved: It may interfere with DNA replication, protein synthesis, and cell signaling pathways, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Structural and Functional Group Variations

The target compound’s structural analogs differ primarily in substituent groups, which influence physicochemical and biological properties. Key examples include:

Table 1: Structural Comparison of Selected Quinoline Derivatives

Impact of Substituents on Properties

- Thiazolidine vs. This may enhance solubility and membrane permeability .

- Methoxy vs. Trifluoromethyl: The 4-methoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group in ’s derivative.

- Biological Activity : Compounds like 8c () exhibit antioxidant and anti-inflammatory properties due to pyrimidine and methoxy substituents, whereas the target compound’s thiazolidine moiety may target enzymes like bacterial transpeptidases .

Biological Activity

Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the compound Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)- , exploring its biological activity through various studies and findings.

- Chemical Formula : C18H24N2O2S

- Molecular Weight : 332.50 g/mol

- CAS Registry Number : 41288-23-7

This compound features a quinoline core with a methoxy group and a thiazolidinyl-pentyl ether side chain, which may influence its biological interactions and therapeutic potential.

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. A study highlighted that compounds containing the quinoline moiety exhibit significant activity against various pathogens, including Mycobacterium tuberculosis (M. tuberculosis) and other drug-resistant strains. The mechanism often involves the inhibition of key metabolic enzymes in bacteria, which is critical for their survival and replication .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Target Pathogen | Activity Level |

|---|---|---|

| Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)- | M. tuberculosis | Promising |

| Bedaquiline | M. tuberculosis (MDR) | High |

| Other Quinoline Derivatives | Various pathogens | Variable |

Anticancer Activity

Research indicates that quinoline derivatives can induce apoptosis in cancer cells. For instance, a patent application discussed the use of quinoline compounds as JNK inhibitors, which are implicated in cancer cell survival pathways . The compound under consideration has shown potential in inhibiting cancer cell proliferation through apoptosis induction mechanisms.

Case Study: Apoptosis Induction in Cancer Cells

In vitro studies demonstrated that treatment with quinoline derivatives resulted in significant apoptosis in various cancer cell lines. The degree of apoptosis was measured using assays such as CaspaseGlo, which quantifies caspase activity as a marker for apoptotic processes .

Anti-inflammatory Properties

The quinoline structure has been associated with anti-inflammatory effects. Research indicates that certain derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives often correlates with their structural features. Modifications to the core structure or substituents can enhance or diminish their efficacy against specific targets:

- Methoxy Group : Enhances lipophilicity and may improve cell membrane permeability.

- Thiazolidinyl Side Chain : Contributes to biological activity through interactions with target proteins.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of quinoline derivatives to various biological targets. For instance, docking simulations have shown favorable interactions between quinoline compounds and enzymes involved in metabolic pathways of pathogens like M. tuberculosis .

Table 2: Molecular Docking Results

| Compound Name | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)- | InhA (M. tuberculosis) | -71.3 |

| Other Quinoline Derivatives | Various | Variable |

Q & A

Basic: What synthetic routes are feasible for preparing Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)-, and what are the key reaction conditions?

Answer:

Synthesis typically involves multi-step protocols:

- Step 1: Introduce the methoxy group at the quinoline C4 position via nucleophilic substitution under alkaline conditions (e.g., NaH/DMF) .

- Step 2: Functionalize the quinoline C2 position with a pentyloxy linker using Mitsunobu coupling (e.g., diethyl azodicarboxylate (DEAD) and triphenylphosphine) to attach the thiazolidinyl moiety .

- Critical Conditions: Maintain anhydrous conditions during coupling reactions to prevent hydrolysis of the thiazolidine ring. Monitor temperature (<60°C) to avoid ring-opening side reactions .

Basic: Which spectroscopic and chromatographic techniques are essential for structural confirmation of this compound?

Answer:

- 1H/13C NMR: Confirm substitution patterns (e.g., methoxy at C4, pentyloxy linker at C2) and thiazolidine ring integrity. Aromatic protons in quinoline appear as doublets (δ 7.5–8.5 ppm), while thiazolidine protons resonate at δ 3.0–4.0 ppm .

- FTIR: Validate O–C–O (pentyloxy, ~1100 cm⁻¹) and C=N (thiazolidine, ~1650 cm⁻¹) bonds .

- HPLC-MS: Assess purity (>95%) and molecular ion ([M+H]+) using a C18 column with acetonitrile/water gradients .

Advanced: How can researchers mitigate thiazolidine ring instability during synthesis or storage?

Answer:

- Storage: Keep the compound at 2–8°C in inert atmospheres (argon) to prevent oxidation. Avoid prolonged exposure to light or moisture .

- Stability Assays: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Monitor for ring-opened byproducts (e.g., free thiols via Ellman’s test) .

- Formulation: Use lyophilization for long-term storage. Add antioxidants (e.g., BHT) at 0.1% w/w to suppress oxidative degradation .

Advanced: What strategies optimize the yield of the pentyloxy-thiazolidine coupling step?

Answer:

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the pentyloxy intermediate .

- Catalyst Screening: Test Pd(PPh₃)₄ or CuI for cross-coupling reactions. CuI in DMF at 80°C improves yields by 20–30% compared to palladium-based systems .

- Reaction Monitoring: Track progress via TLC (silica gel, hexane/ethyl acetate 3:1). Quench reactions at 85% conversion to minimize side-product formation .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Answer:

- Column Chromatography: Use silica gel (200–300 mesh) with a gradient of ethyl acetate in hexane (10% → 50%) to separate unreacted precursors.

- Recrystallization: Dissolve crude product in hot ethanol, then cool to −20°C for 12 hours to obtain crystalline material .

- HPLC Prep Scale: Employ reverse-phase preparative HPLC (C18 column, acetonitrile/water) for high-purity (>99%) isolation .

Advanced: How can isomerization or tautomerism in the thiazolidine ring be detected and resolved?

Answer:

- Chiral HPLC: Use a Chiralpak® IA column with n-hexane/isopropanol (90:10) to separate enantiomers. Monitor at 254 nm .

- Dynamic NMR: Perform variable-temperature NMR (25–60°C) to identify tautomeric shifts. Broadening or splitting of thiazolidine signals indicates equilibria .

- Crystallography: Single-crystal X-ray diffraction provides definitive structural proof, distinguishing between keto-enol tautomers .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

- Enzyme Inhibition: Test against acetylcholinesterase (AChE) or kinases using Ellman’s method or ADP-Glo™ assays, respectively. IC₅₀ values <10 µM suggest therapeutic potential .

- Cytotoxicity: Screen in HEK-293 or HepG2 cells via MTT assay. Compare selectivity indices (IC₅₀ for cancer vs. normal cells) .

- Antimicrobial Activity: Use broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). MIC values <50 µg/mL indicate efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.